molecular formula C10H11N3O2S B2538643 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2138036-14-1

2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B2538643
CAS No.: 2138036-14-1
M. Wt: 237.28
InChI Key: IVQHGUOSDPUBJE-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate azide source to introduce the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide (NaN₃) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • 2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]ethanoic acid

  • 2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]butanoic acid

  • 2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]pentanoic acid

Uniqueness: 2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a unique candidate for various applications.

Properties

IUPAC Name

2-methyl-2-(4-thiophen-2-yltriazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-10(2,9(14)15)13-6-7(11-12-13)8-4-3-5-16-8/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQHGUOSDPUBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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